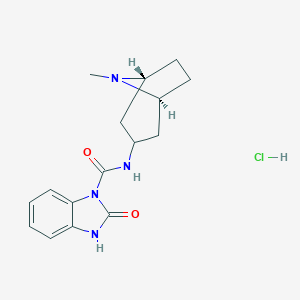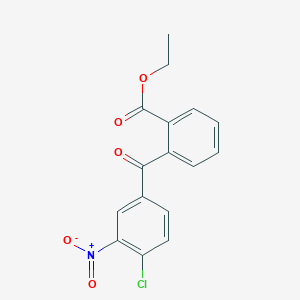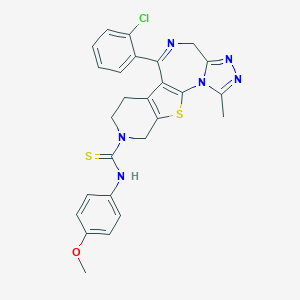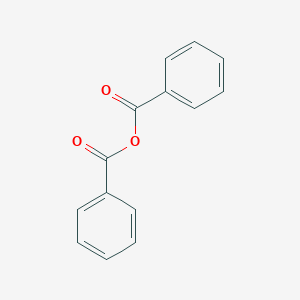
Anhídrido benzoico
Descripción general
Descripción
Benzoic anhydride is an important organic compound used in various industries, including pharmaceuticals, cosmetics, and food production. It is a white, crystalline solid with a melting point of 84°C and a boiling point of 103°C. Benzoic anhydride is a versatile and highly reactive compound, and its synthesis is relatively simple. It is used in a wide range of applications, from the production of pharmaceuticals to the manufacture of food additives and preservatives.
Aplicaciones Científicas De Investigación
Síntesis de ésteres carboxílicos
El anhídrido benzoico se utiliza como reactivo de condensación en la síntesis de ésteres carboxílicos a partir de ácidos carboxílicos y alcoholes. Este proceso es crucial en la producción de diversos ésteres utilizados en fragancias, sabores y productos farmacéuticos .
Reactivo de acoplamiento para macrolactonas
Sirve como reactivo de acoplamiento en la síntesis de macrolactonas, que son lactonas de anillo grande. Las macrolactonas tienen aplicaciones en productos farmacéuticos debido a sus propiedades antibióticas .
Acilación de sulfonamidas y aminas
Como reactivo de acilación, el this compound se utiliza para acilacionar sulfonamidas y aminas. Esta reacción se facilita utilizando ZSM-5-SO3H como catalizador, lo que es significativo en química medicinal para la síntesis de fármacos .
Agente de benzoilación en productos farmacéuticos
El this compound actúa como agente de benzoilación en la fabricación de productos farmacéuticos. Este proceso es esencial para crear varios derivados de benzoilo que tienen usos terapéuticos .
Agente de arilación en la reacción de Heck
También se utiliza como agente de arilación en la reacción de Heck, que es un método para acoplar haluros de arilo con alquenos para formar alquenos sustituidos, útil en síntesis orgánica .
Producción de ácido benzoico
El this compound se puede deshidratar para producir ácido benzoico, que tiene un uso generalizado como conservante en productos alimenticios y como precursor en la síntesis de muchas otras sustancias orgánicas .
Síntesis de furan-2-il-fenil-metanona
Se utiliza para preparar furan-2-il-fenil-metanona, que es similar a la reacción de acilación de Friedel-Crafts. Este compuesto tiene posibles aplicaciones en la creación de materiales con propiedades electrónicas únicas .
Síntesis química industrial
Por último, el this compound se utiliza principalmente como agente de benzoilación en la síntesis química industrial, que incluye la producción de tintes e intermedios para varios procesos químicos .
Cada aplicación mencionada anteriormente juega un papel significativo en su campo respectivo, mostrando la versatilidad e importancia del this compound en la investigación científica y las aplicaciones industriales.
Mecanismo De Acción
Target of Action
Benzoic anhydride, the simplest symmetrical aromatic acid anhydride , primarily targets carboxylic acids and alcohols in organic synthesis . It acts as a condensation reagent, facilitating the formation of carboxylic esters .
Mode of Action
Benzoic anhydride interacts with its targets through a process known as nucleophilic acyl substitution . In this reaction, a nucleophile (such as an alcohol or amine) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate ion and forming a new carbonyl compound .
Biochemical Pathways
The primary biochemical pathway affected by benzoic anhydride is the synthesis of carboxylic esters from carboxylic acids and alcohols . The compound also plays a role in the synthesis of macrolactones . These reactions are crucial in various fields, including pharmaceuticals, dyes, and preservatives .
Result of Action
The primary result of benzoic anhydride’s action is the formation of benzoic esters . These esters have various applications, including as intermediates in organic synthesis and as components in certain pharmaceuticals and dyes .
Action Environment
The action of benzoic anhydride is influenced by environmental factors such as temperature and the presence of a suitable solvent . For instance, the compound is stable in water and cold alkaline solutions . It’s also sensitive to moisture , suggesting that it should be stored in a cool, dry environment to maintain its efficacy and stability.
Safety and Hazards
Propiedades
IUPAC Name |
benzoyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIHQLCVLOXUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029122 | |
| Record name | Benzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |
| Record name | Benzoic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
93-97-0 | |
| Record name | Benzoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZOIC ANHYDRIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7X34FOV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

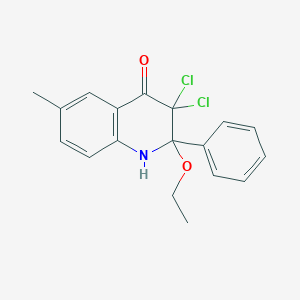
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)
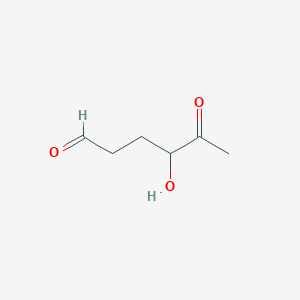


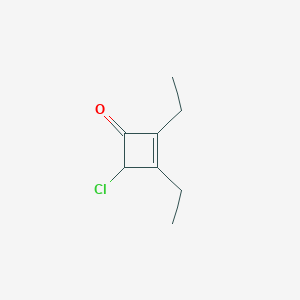

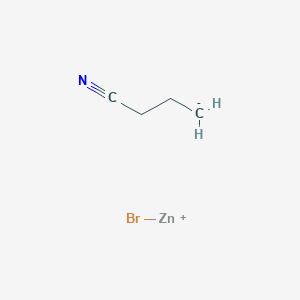
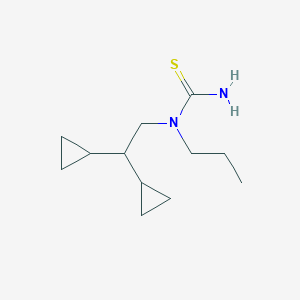
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)
